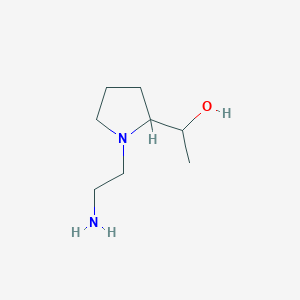

1-(1-(2-Aminoethyl)pyrrolidin-2-yl)ethan-1-ol

Vue d'ensemble

Description

Molecular Structure Analysis

The compound has a pyrrolidine ring, which is a type of heterocyclic compound. Heterocyclic compounds are those that contain at least one atom other than carbon within the ring structure - in this case, nitrogen .Chemical Reactions Analysis

The presence of the hydroxyl (-OH) and amino (-NH2) functional groups in the compound suggests that it could participate in a variety of chemical reactions. For example, it could act as a nucleophile in substitution reactions or participate in condensation reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For instance, the presence of polar functional groups (-OH and -NH2) in “1-(1-(2-Aminoethyl)pyrrolidin-2-yl)ethan-1-ol” suggests that it would have some degree of solubility in polar solvents like water .Applications De Recherche Scientifique

Ligand Formation and Rearrangement

One study discusses the activation of 1,1-diphenyl-2-propyn-1-ol, leading to the formation of a cationic complex that undergoes deprotonation and rearrangement. This process results in a neutral complex with a phosphinoallyl ligand containing a pyrrolidin-2-yl ring, showcasing the potential for creating complex ligands for catalysis or further chemical transformations (Puerta, Valerga, & Palacios, 2008).

Catalysis

The catalytic activity of compounds derived from pyrrolidin-2-yl groups has been explored in the enantioselective addition of diethylzinc to aldehydes. This application demonstrates the utility of pyrrolidine derivatives as chiral ligands, leading to high enantioselectivity in the production of chiral alcohols, a key process in asymmetric synthesis (Asami et al., 2015).

Complexation with Metals

Research into the complexation of a tetradentate ligand resulting from the condensation of 2-pyridinecarbaldehyde with N-(2-aminoethyl)propane-1,3-diamine demonstrates the formation of a cadmium complex. This complex features a distorted octahedral geometry, incorporating four coordinated nitrogen atoms and two iodide ions, along with a water molecule, highlighting the structural diversity achievable with pyrrolidin-2-yl containing compounds (Hakimi et al., 2013).

Synthesis of Heterocyclic Compounds

In the synthesis of heterocyclic compounds, the use of 1-(1-(2-Aminoethyl)pyrrolidin-2-yl)ethan-1-ol derivatives enables the creation of various functionalized molecules. For instance, the synthesis of iminosugar nucleosides demonstrates the compound's versatility as an intermediate in generating analogues of biologically significant sugars (Hassan et al., 2004).

Safety and Hazards

Propriétés

IUPAC Name |

1-[1-(2-aminoethyl)pyrrolidin-2-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O/c1-7(11)8-3-2-5-10(8)6-4-9/h7-8,11H,2-6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKEHTAJGYFKRMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCCN1CCN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

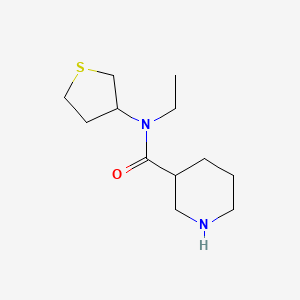

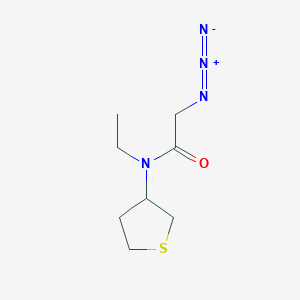

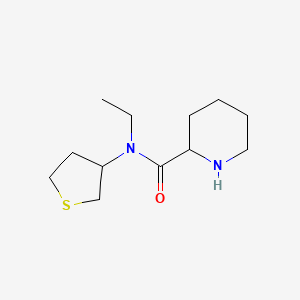

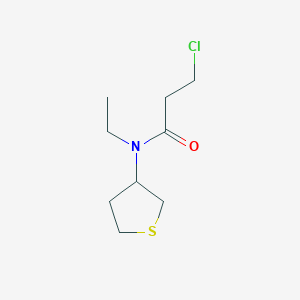

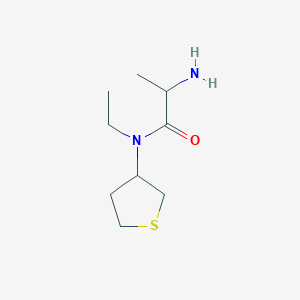

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(9-Methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-ol](/img/structure/B1477651.png)

![9-Hydroxy-6-oxa-2-azaspiro[4.5]decane-2-carboximidamide](/img/structure/B1477666.png)

![2-Chloro-1-(4-hydroxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)ethan-1-one](/img/structure/B1477667.png)